3-Aminopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

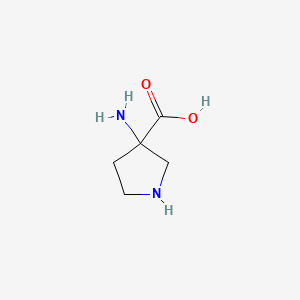

3-Aminopyrrolidine-3-carboxylic acid is a versatile organic compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both an amino group and a carboxylic acid group attached to the same carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidine-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of 3-aminopropanoic acid with formaldehyde and ammonia under acidic conditions, leading to the formation of the pyrrolidine ring . Another approach involves the reduction of 3-nitropyrrolidine-3-carboxylic acid using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Amides, esters, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Aminopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-Aminopyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues, leading to inhibition of enzyme activity . In other applications, it may interact with molecular targets such as receptors or ion channels, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure but lacking the amino group at the 3-position.

Pyrrolidine-2-carboxylic acid: Another derivative of pyrrolidine with the carboxylic acid group at the 2-position instead of the 3-position.

Uniqueness

3-Aminopyrrolidine-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .

Biologische Aktivität

3-Aminopyrrolidine-3-carboxylic acid (3-APCA) is an organic compound characterized by its unique pyrrolidine structure, which includes an amino group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 130.15 g/mol. This compound exists in two stereoisomeric forms: (3S)-3-aminopyrrolidine-3-carboxylic acid and (3R)-3-aminopyrrolidine-3-carboxylic acid, each exhibiting distinct properties and potential applications in various fields, particularly in biochemistry and medicinal chemistry.

The biological activity of 3-APCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access. The presence of both the amino and carboxylic acid groups facilitates the formation of hydrogen bonds and electrostatic interactions with enzyme residues, leading to inhibition of enzymatic activity .

Enzymatic Inhibition

Research has indicated that 3-APCA may modulate neurotransmitter systems, potentially influencing metabolic pathways and cellular functions. Its structural similarity to natural amino acids allows it to participate in significant biochemical processes. Notably, it has been explored for its role in inhibiting arginase, which is crucial in regulating nitric oxide synthesis .

Comparison with Similar Compounds

The uniqueness of 3-APCA lies in its specific stereochemistry and the resulting biological activities that differentiate it from other similar compounds. Below is a comparison highlighting its characteristics relative to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Aminopyrrolidine-3-carboxylic acid | Different position of amino group; potential different biological activity | |

| 3-Aminopyrrolidine-2-carboxylic acid | Variation in carboxyl position; influences reactivity | |

| L-Proline | Naturally occurring amino acid; significant role in protein structure |

Case Studies

- Neurotransmitter Modulation : Studies have shown that 3-APCA can influence neurotransmitter pathways, suggesting potential applications in treating conditions like depression or anxiety disorders. By interacting with neurotransmitter receptors, it may enhance or inhibit signaling pathways critical for mood regulation.

- Enzyme Inhibition : A notable study focused on the design and synthesis of N-substituted analogues of 3-APCA demonstrated significant potency in inhibiting arginase I and II, with IC50 values indicating high efficacy compared to existing standards . This suggests that modifications to the basic structure can yield compounds with enhanced biological activity.

Applications in Scientific Research

The compound has diverse applications across several fields:

- Chemistry : It serves as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

- Biology : Used extensively in enzyme mechanism studies and as a substrate in biochemical assays.

- Medicine : It is involved in synthesizing pharmaceuticals, including antibiotics and antiviral agents.

- Industry : Employed in producing agrochemicals and specialty chemicals.

Eigenschaften

IUPAC Name |

3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001309 | |

| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80546-88-9 | |

| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.